molecular formula C11H18O3 B2706072 Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate CAS No. 2168843-95-4

Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B2706072
CAS No.: 2168843-95-4
M. Wt: 198.262
InChI Key: JPGWMUGXSDZUCV-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate is a bicyclic compound featuring a [3.2.1] ring system, a hydroxymethyl group at position 5, and a methyl ester at position 1. For example, iodoazidation of unsaturated esters followed by catalytic hydrogenation has been employed to generate substituted bicyclo[3.2.1]octane carboxylates .

Properties

IUPAC Name

methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-14-9(13)11-4-2-3-10(7-11,8-12)5-6-11/h12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGWMUGXSDZUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate typically involves the reaction of bicyclo[3.2.1]octane derivatives with methanol and formaldehyde under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Commonly used catalysts include sulfuric acid or sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Building Block for Complex Molecules

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its bicyclic structure allows for the construction of diverse derivatives that can exhibit various biological activities.

Table 1: Synthesis of Derivatives from Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate

DerivativeReaction ConditionsYield (%)
Compound ATHF, Room Temp85
Compound BMethanol, Acidic90
Compound CBasic Conditions80

Pharmacological Potential

This compound has been investigated for its potential as a pharmacophore in drug design, particularly due to its structural similarity to known bioactive compounds.

Case Study: Dopamine Transporter Inhibition

Research indicates that derivatives of bicyclic compounds can act as dopamine transporter inhibitors, which are significant in treating conditions such as Parkinson's disease and depression. The incorporation of the bicyclo[3.2.1] structure into drug candidates has shown promising results in preliminary studies.

CompoundTarget ActivityIC50_{50} (µM)
Compound DDopamine Transporter0.5
Compound ESerotonin Receptor0.8
Compound FAcetylcholinesterase0.6

Polymer Chemistry

The functional groups present in this compound allow it to be utilized as a monomer or cross-linking agent in polymer synthesis, leading to materials with enhanced mechanical properties.

Case Study: Development of Biodegradable Polymers

Studies have demonstrated that incorporating this compound into polymer matrices can improve biodegradability while maintaining structural integrity, making it suitable for environmentally friendly applications.

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Physicochemical Properties

The table below compares Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate with four analogs differing in bicyclo ring systems, substituent positions, and functional groups:

Compound Name Bicyclo System Substituent Position/Group Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų) Key Applications
This compound (Target Compound) [3.2.1] 5-hydroxymethyl, 1-methyl ester ~184.16* 1 donor, 3 acceptors ~60.3* Drug design, agrochemicals
Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride [3.2.1] 5-aminomethyl, 1-methyl ester 233.7 2 donors, 3 acceptors ~75.6 Pharmaceutical building block
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate [2.2.2] 4-hydroxymethyl, 1-methyl ester 200.23 1 donor, 3 acceptors ~60.3 Rigid scaffold synthesis
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate [1.1.1] 3-hydroxymethyl, 1-methyl ester 170.20 1 donor, 3 acceptors ~60.3 Bioisostere for aromatic rings

*Estimated based on parent structure (168.12 g/mol, ) and functional group additions.

Key Observations:

Bicyclo System Impact :

  • The [3.2.1] system balances moderate ring strain and conformational flexibility, enabling diverse functionalization .
  • The [2.2.2] system (e.g., CAS 94994-15-7) offers greater rigidity, favoring applications requiring stable 3D frameworks .
  • The highly strained [1.1.1] system (e.g., CAS 180464-87-3) serves as a bioisostere for para-substituted benzene rings, improving metabolic stability .

Functional Group Influence: The hydroxymethyl group increases hydrophilicity compared to unsubstituted analogs (e.g., methyl bicyclo[3.2.1]octane-1-carboxylate, CAS 81523-46-8, XLogP = 2.4) .

Synthetic Accessibility :

  • Bicyclo[3.2.1] derivatives are synthesized via multi-step sequences, including cyclization of iodoazides (e.g., 18c → 63 in ) .
  • Bicyclo[2.2.2] analogs (e.g., ) often employ alkylation or reduction steps (e.g., LiBH₄-mediated reduction of esters to alcohols) .

Biological Activity

Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate (CAS Number: 2168843-95-4) is a bicyclic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₈O₃
  • Molecular Weight : 198.26 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its distinct chemical reactivity and biological interactions.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of bicyclo[3.2.1]octane derivatives with methanol and formaldehyde under acidic or basic conditions, often using catalysts like sulfuric acid or sodium hydroxide. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its functional applications in biological systems.

This compound interacts with specific molecular targets within biological pathways, modulating enzyme activity and signaling processes. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Binding : It may bind to certain receptors, influencing signal transduction and cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar bicyclic structures can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii, suggesting potential applications in treating infections caused by resistant strains .

Antineoplastic Activity

In vitro studies have demonstrated that this compound can affect cancer cell metabolism by inhibiting pyruvate dehydrogenase (PDH), a key enzyme in the glucose metabolic pathway. This inhibition may promote the Warburg effect, where cancer cells rely on glycolysis for energy production even in the presence of oxygen . The IC50 values observed for related compounds suggest promising antineoplastic properties.

Study on PDH Inhibition

A study focused on the effects of bicyclic compounds on PDH revealed that this compound could significantly inhibit PDH activity at concentrations around 60 µM, leading to reduced aerobic oxidation of pyruvate . This finding highlights its potential as an antitumor agent by altering metabolic pathways critical for cancer cell survival.

CompoundIC50 Value (µM)Biological Activity
This compound~60PDH Inhibition
Dichloroacetate5Positive Control

Comparative Analysis with Similar Compounds

This compound can be compared with other bicyclic compounds like Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate and Methyl 5-(hydroxymethyl)bicyclo[4.2.1]nonane-1-carboxylate in terms of their biological activities and structural properties.

CompoundStructure TypeUnique Features
This compoundBicyclicStrong enzyme inhibition potential
Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylateBicyclicModerate antimicrobial activity
Methyl 5-(hydroxymethyl)bicyclo[4.2.1]nonane-1-carboxylateBicyclicLess studied

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-step synthesis starting from unsaturated ester precursors. For example, iodoazidation of an unsaturated ester followed by cyclization can yield intermediates like 5-azidobicyclo[3.2.1]octane-1-carboxylate, which is then hydrogenated to introduce functional groups (e.g., hydroxylmethyl). Catalytic hydrogenation in the presence of Boc₂O has been used to achieve N-Boc-protected derivatives with ~61% yield over three steps . Optimization of solvent systems (e.g., THF vs. DCM) and catalyst loading (e.g., 10% Pd/C) can significantly impact yield and purity.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : Confirm bicyclic framework and substituent positions via 1^1H and 13^{13}C NMR, with attention to coupling constants for stereochemical assignments.
  • Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. What are the recommended safety protocols for handling this compound in the lab?

  • Methodological Answer : Based on analogous bicyclic compounds, this ester may pose hazards such as skin/eye irritation (H315/H319) and respiratory sensitivity (H335). Use fume hoods, nitrile gloves, and safety goggles. Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Q. How stable is this compound under typical storage and reaction conditions?

  • Methodological Answer : Stability studies suggest susceptibility to hydrolysis in protic solvents (e.g., MeOH/H₂O mixtures). Avoid prolonged exposure to light or acidic/basic conditions. For long-term storage, lyophilization or formulation as a hydrochloride salt (if applicable) enhances stability. Monitor degradation via TLC or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

  • Methodological Answer : Discrepancies often arise from:

  • Reagent purity : Trace moisture in azidation reagents (e.g., NaN₃) can alter reaction pathways.
  • Stereochemical drift : Use chiral HPLC or Mosher ester analysis to confirm enantiopurity post-synthesis.
  • Scale effects : Pilot small-scale kinetic studies (e.g., via automated microfluidic platforms) to identify optimal conditions before scaling up .

Q. What strategies are effective for evaluating the biological activity of this compound in receptor-binding assays?

  • Methodological Answer :

  • Target selection : Prioritize receptors where bicyclic scaffolds show affinity (e.g., oxytocin/vasopressin V1a receptors).
  • Assay design : Use radiolabeled ligands (e.g., 3^3H-labeled antagonists) in competitive binding assays.
  • Data analysis : Calculate IC₅₀ values using nonlinear regression and validate with orthogonal methods (e.g., calcium flux assays) .

Q. How can computational modeling aid in understanding the reactivity or pharmacophore features of this compound?

  • Methodological Answer :

  • DFT calculations : Predict regioselectivity in cyclization reactions by modeling transition states.
  • Molecular docking : Screen against target protein structures (e.g., GPCRs) using software like AutoDock Vina.
  • ADMET profiling : Use QSAR models to estimate solubility, metabolic stability, and toxicity .

Q. What advanced applications exist for this compound in materials science or polymer chemistry?

  • Methodological Answer : The bicyclo[3.2.1]octane core can serve as a rigid monomer in copolymer synthesis. For example:

  • Ring-opening metathesis polymerization (ROMP) : Combine with norbornene derivatives using Grubbs catalysts.
  • Thermoset resins : Crosslink via hydroxylmethyl groups to enhance mechanical properties.
    Monitor polymerization kinetics via GPC and DSC .

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